6-Carboxy-DCF DA
Description
6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA), also referred to as 6-Carboxy-H2DCFDA (CAS: 247044-02-6), is a fluorogenic probe widely used to detect cytosolic reactive oxygen species (ROS) in live cells . Structurally, it is a derivative of H2DCF-DA, modified with two additional carboxyl groups that enhance hydrophilicity, improving its retention in the cytosol compared to its parent compound . The probe exists as a non-fluorescent molecule until intracellular esterases cleave the acetate groups, yielding the fluorescent product 6-carboxy-2',7'-dichlorofluorescein (6-Carboxy-DCF), which emits green fluorescence (ex/em ~502/523 nm) upon oxidation by ROS . Key properties include:
- Molecular formula: C25H16Cl2O9
- Molecular weight: 531.3 g/mol
- Solubility: DMSO, DMF, and water (post-acetate cleavage)
- Storage: -20°C, protected from light and moisture .
Unlike H2DCF-DA, which diffuses freely across cellular membranes (including organelles), this compound’s carboxyl groups restrict it to the cytosolic compartment, enabling specific detection of cytosolic ROS . However, like many ROS probes, it cannot distinguish between ROS subspecies (e.g., H2O2, O2•−) .
Structure
3D Structure
Properties
IUPAC Name |
3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-5-12(23(30)31)3-4-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h3-9H,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNONRRKVDBQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Cl2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113383 | |
| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144489-10-1 | |
| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144489-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protocol for Reconstitution
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Thawing : Equilibrate frozen aliquots to room temperature in the dark to minimize light-induced oxidation.
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Dilution : Prepare working concentrations (1–10 µM) in serum-free buffers such as Hanks’ Balanced Salt Solution (HBSS) or phosphate-buffered saline (PBS). Serum proteins like albumin accelerate deacetylation and cause extracellular probe activation, leading to false positives.
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Filtration : Sterilize solutions using 0.2 µm filters to remove particulates that may quench fluorescence.
Critical Considerations
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Solvent Concentration : Limit DMSO to ≤0.1% (v/v) in final solutions to avoid cellular toxicity.
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pH Sensitivity : Maintain pH between 7.2–7.4; acidic conditions accelerate autoxidation, while alkaline environments reduce esterase activity.
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Temperature Control : Perform all steps at 37°C to mimic physiological conditions and ensure consistent esterase activity.
Assay Optimization and Cellular Loading
Cell-Specific Protocol Development
The optimal incubation time and probe concentration vary across cell types. For adherent cells (e.g., hepatocytes), a 30-minute incubation with 5–10 µM 6-Carboxy-DCF DA is typical. Suspension cells may require shorter durations (15–20 minutes) to prevent overloading. Post-incubation, cells should be washed twice with warm buffer to remove extracellular probe.
Case Study: Hepatocyte Lines
In HepG2 cells, a 1-hour incubation with 10 µM probe yielded maximal fluorescence without cytotoxicity, as validated by concurrent WST-1 mitochondrial activity assays. Extending incubation beyond 90 minutes caused a 40% increase in background fluorescence due to autoxidation.
Troubleshooting Artifacts and Interference
Serum and Medium Effects
Fetal calf serum (FCS) and culture media like DMEM contain esterases that hydrolyze the diacetate groups extracellularly, leading to probe retention in the medium and inflated ROS measurements. For example, in RPMI medium, 10% FCS increased background fluorescence by 2.5-fold compared to serum-free HBSS.
Chemical Interactions
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MEHP and TBBPA : These environmental toxicants artificially enhance fluorescence in cell-free systems via redox cycling. At 25 µM TBBPA, fluorescence intensity rose by 180% within 1 hour, independent of cellular ROS.
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Antioxidants : Ascorbic acid and N-acetylcysteine quench DCF fluorescence, necessitating their exclusion from assays.
Validation and Controls
Cell-Free Controls
Include parallel assays without cells to quantify autoxidation. For instance, 10 µM this compound in HBSS exhibited a 15% increase in fluorescence over 1 hour at 37°C, which must be subtracted from experimental readings.
Inhibitor Studies
Pre-treatment with ROS scavengers (e.g., polyethylene glycol-conjugated catalase) confirms signal specificity. In neutrophils, 500 U/mL catalase reduced CpG ODN-induced fluorescence by 70%.
Advanced Applications: Transporter Activity Assays
This compound serves as a substrate for multidrug resistance-associated proteins (MRP2/MRP3). In hepatic models, efflux inhibition with MK-571 increased intracellular fluorescence by 3-fold, enabling real-time transporter activity quantification .
Chemical Reactions Analysis
Types of Reactions
3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The diacetate esters can be hydrolyzed to yield the corresponding dihydroxy compound.
Substitution: The chlorine atoms on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used.
Major Products
Hydrolysis: Yields dihydroxy derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Results in different oxidation states and reduced forms of the compound.
Scientific Research Applications
Oxidative Stress Assessment
6-Carboxy-DCF DA is primarily used to measure oxidative stress levels in different cell types. For instance, studies have demonstrated its utility in assessing ROS generation induced by metal sulfates in human neuronal-glial cells. The compound effectively quantified the ROS-producing capabilities of various metals, revealing that aluminum sulfate had the highest ROS-inducing potential among tested compounds .
Neurodegenerative Disease Research
The compound has been instrumental in investigating the role of oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that oxidative stress contributes significantly to neuronal damage and dysfunction associated with these conditions. By utilizing this compound, scientists can explore the epigenetic effects of environmental toxins on neuronal health and disease progression .
Pharmacological Studies
In pharmacology, this compound has been employed to evaluate the antioxidant effects of various compounds. For example, studies have shown that certain drugs can reduce ROS levels in cardiac cells treated with doxorubicin, thereby providing insights into potential protective mechanisms against drug-induced oxidative damage .
Cellular Signaling Pathways
The compound is also used to study signaling pathways involved in inflammation and cellular responses to stress. By measuring ROS levels, researchers can elucidate the role of specific pathways, such as the p38 MAPK pathway, in mediating oxidative injury during infections or inflammatory responses .
Comparative Data Table
Case Study 1: Metal-Induced Oxidative Stress
A study utilized this compound to assess the impact of various metal sulfates on ROS generation in human neuronal-glial cells. The results indicated that aluminum sulfate significantly elevated intracellular ROS levels compared to other metals tested, highlighting its potential neurotoxic effects.
Case Study 2: Antioxidant Drug Evaluation
In another study, researchers treated H9c2 cardiomyoblasts with doxorubicin and assessed ROS levels using this compound. The findings revealed that metformin treatment reduced ROS levels significantly, suggesting a protective mechanism against oxidative stress induced by chemotherapy agents.
Mechanism of Action
The mechanism of action of 3’,6’-Diacetyloxy-2’,7’-dichloro-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, allowing for visualization and tracking in biological systems. The spiro structure contributes to its stability and reactivity, enabling it to participate in various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Limitations
Key Advantages
- Compartment-Specific Detection : The carboxyl groups enable precise cytosolic ROS measurement, validated in macrophage studies using PMA-induced ROS as a positive control .
- Enhanced Signal Stability : Increased hydrophilicity reduces leakage from cells, improving signal consistency compared to H2DCF-DA .
Limitations
- ROS Subspecies Insensitivity: Cannot differentiate between H2O2, O2•−, or hydroxyl radicals .
- Photobleaching and Toxicity : Requires careful handling to avoid light-induced degradation and cellular stress .
- Fixed-Cell Incompatibility : Acetate cleavage is esterase-dependent, making it unsuitable for fixed or dead cells .
Biological Activity
6-Carboxy-DCF DA, also known as 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate, is a derivative of the widely used fluorescent probe DCFH-DA. This compound is primarily utilized for detecting reactive oxygen species (ROS) in biological systems. Its unique chemical structure allows it to penetrate cell membranes and subsequently fluoresce upon oxidation, making it a valuable tool in various biological and biomedical research applications.
- Chemical Structure : this compound is characterized by its carboxylate groups that enhance its solubility and retention within cells.
- Solubility : It is soluble in dimethyl sulfoxide (DMSO) but insoluble in water .
- Fluorescence Characteristics : The compound exhibits a maximum absorption at 504 nm and emission at 525 nm, facilitating its detection using fluorescence microscopy or flow cytometry .
The biological activity of this compound is primarily attributed to its role as a ROS indicator. Upon entering the cell, esterases cleave the acetate groups, converting it into its active form, which can then react with ROS to produce a fluorescent signal. This mechanism allows researchers to quantify oxidative stress levels in various cellular contexts .
Applications in Research
This compound has been employed in numerous studies to investigate oxidative stress and its implications in various diseases:
- Neurodegenerative Diseases : Studies have demonstrated that metal sulfate exposure induces ROS generation in human neuronal-glial cells, which can be quantified using this compound. This application is crucial for understanding the oxidative stress component of neurodegenerative disorders .
- Cancer Research : The compound has been used to measure ROS levels in cancer cells, providing insights into the oxidative stress associated with tumorigenesis and the efficacy of antioxidant therapies .
- Cardiovascular Studies : In liver ischemia-reperfusion models, this compound facilitated real-time visualization of oxidant production, highlighting its role in assessing oxidative damage during cardiac events .
Case Study 1: Metal-Induced Oxidative Stress
A study investigated the effects of various metal sulfates on ROS production in human brain cells using this compound. The results indicated significant increases in fluorescence intensity correlating with metal concentration, suggesting a direct relationship between metal exposure and oxidative stress levels .
Case Study 2: Hepatocyte Oxidative Stress
In another study focused on hepatocytes, researchers utilized this compound to assess ROS generation during oxidative stress induced by low-density lipoprotein (LDL). The findings revealed that treatment with oxidized LDL led to a marked increase in fluorescence, indicating elevated ROS levels and potential mitochondrial damage .
Data Table: Summary of Research Findings
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Neurodegenerative Diseases | Human neuronal-glial cells | Increased ROS from metal sulfates measured via fluorescence |
| Cancer Research | Various cancer cell lines | Elevated ROS levels linked to tumorigenesis |
| Cardiovascular Studies | Liver ischemia-reperfusion | Real-time measurement of oxidants during ischemic events |
Q & A
Basic Research Questions
Q. What is the mechanism by which 6-Carboxy-DCF DA detects intracellular ROS, and how does its structure influence specificity?
- Methodological Answer : this compound passively diffuses into cells, where intracellular esterases cleave its acetate groups, releasing the fluorescent 5/6-carboxy-DCF. Oxidation by reactive oxygen species (ROS) generates green fluorescence (ex/em ~511/533 nm). Its carboxyl groups enhance hydrophilicity, retaining the probe in the cytosol, unlike H2DCF-DA, which may leak out or accumulate in organelles. This structural feature allows specific cytosolic ROS detection .
- Key Considerations : Validate esterase activity in your cell type using control experiments (e.g., pre-treatment with esterase inhibitors). Calibrate fluorescence intensity against known ROS inducers (e.g., PMA) and inhibitors (e.g., NAC) .
Q. How should this compound stock solutions be prepared and stored to ensure stability?
- Methodological Answer : Dissolve the probe in high-purity anhydrous DMSO, DMF, or ethanol to prepare 1–10 mM stock solutions. Aliquot and store at -20°C, protected from light. Avoid freeze-thaw cycles, as repeated dissolution degrades esterase-sensitive acetate groups. Confirm solvent compatibility with your experimental system (e.g., DMSO concentrations ≤0.1% to minimize cytotoxicity) .
Q. What are the critical controls required when using this compound to avoid artifacts?
- Methodological Answer :
- Negative Controls : Cells treated with ROS scavengers (e.g., 10 mM NAC) or incubated with the probe in the absence of esterase activity.
- Positive Controls : Cells stimulated with PMA (100 nM) or H₂O₂ (100 µM) to induce ROS.
- Autofluorescence Controls : Untreated cells imaged under identical settings to account for background fluorescence .
Advanced Research Questions
Q. How can researchers address the inability of this compound to distinguish between ROS subspecies (e.g., H₂O₂ vs. hydroxyl radicals)?
- Methodological Answer : Combine the probe with subtype-specific inhibitors or complementary assays:
- Pharmacological Inhibition : Use inhibitors like catalase (H₂O₂ scavenger) or deferoxamine (hydroxyl radical chelator) to infer ROS subtypes.
- Multi-Probe Approach : Pair this compound with mitochondria-targeted probes (e.g., MitoSOX) or extracellular ROS sensors (e.g., luminol) to spatially resolve ROS sources .
- Mass Spectrometry : Validate ROS species via downstream oxidation products (e.g., lipid peroxidation markers) .
Q. How should contradictory data from this compound experiments be analyzed, particularly when comparing results across cell types or conditions?
- Methodological Answer :
- Normalization : Normalize fluorescence to cell number, protein content, or a constitutive marker (e.g., Hoechst 33342 for nuclei).
- Batch Effects : Account for inter-experimental variability by including internal controls in each batch.
- Statistical Frameworks : Use mixed-effects models to analyze hierarchical data (e.g., technical vs. biological replicates). Cross-validate findings with alternative ROS assays (e.g., Amplex Red) .
Q. What strategies are effective for integrating this compound into longitudinal studies requiring repeated measurements?
- Methodological Answer :
- Photobleaching Mitigation : Optimize exposure times and use low-light imaging settings. Include antioxidant-containing media (e.g., 1% ascorbic acid) during imaging.
- Time-Lapse Compatibility : Use live-cell imaging chambers with controlled O₂/CO₂ levels. Ensure probe replenishment in long-term experiments, as oxidation depletes the reactive intermediate .
Q. How can researchers validate the specificity of this compound in novel cellular models or under non-standard experimental conditions?
- Methodological Answer :
- Genetic Knockdown : Silence key ROS-producing enzymes (e.g., NOX2) to confirm signal reduction.
- pH Sensitivity Controls : Monitor cytosolic pH with BCECF-AM, as 6-Carboxy-DCF fluorescence is pH-dependent (pKa ~4.8). Adjust interpretations if experimental conditions alter intracellular pH .
Methodological Design and Troubleshooting
Q. What experimental design principles should guide the use of this compound in complex systems (e.g., co-cultures or 3D models)?
- Methodological Answer :
- Penetration Optimization : For 3D models, pre-incubate spheroids/organoids with the probe for ≥2 hours. Use spinning-disk confocal microscopy to enhance depth resolution.
- Cell-Type-Specific Labeling : In co-cultures, combine this compound with fluorescent cell markers (e.g., CellTracker Red) to assign ROS signals to specific populations .
Q. How can computational tools enhance the quantification and interpretation of this compound data?
- Methodological Answer :
- Image Analysis : Use Fiji/ImageJ macros for background subtraction and threshold-based quantification. Machine learning pipelines (e.g., ilastik) can segment cells in heterogeneous samples.
- Data Integration : Map ROS dynamics to transcriptomic or metabolic datasets using tools like MetaboAnalyst or GSEA to identify pathway correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
